BenchChemオンラインストアへようこそ!

6-Dimethylaminopurine

CDK inhibition enzymology Xenopus oocytes

6-Dimethylaminopurine (6-DMAP, CAS 938-55-6) is the definitive cell-permeable serine/threonine kinase inhibitor for protocols requiring extracellular application. Unlike roscovitine or olomoucine, 6-DMAP readily diffuses across intact oocyte membranes—eliminating microinjection and preserving physiological conditions in GVBD blockade and parthenogenetic activation assays. Standardized 1.9 mM/2 h treatment yields 34% implantation in canine SCNT, validated across bovine, porcine, and Xenopus models. At ≤0.6 μM, it modulates c-myc expression without cytotoxicity, enabling clean transcriptional studies. Select 6-DMAP when membrane permeability and protocol fidelity matter.

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
CAS No. 938-55-6
Cat. No. B1676894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Dimethylaminopurine
CAS938-55-6
Synonyms6,6-dimethyladenine
6-(dimethylamino)purine
6-dimethylaminopurine
6-DMAP
adenine, N,N-dimethyl-
adenine, N6,N6-dimethyl-
dimethyladenine
dimethylaminopurine
N(6),N(6)-dimethyladenine
N,N-dimethyladenine
purine, 6-(dimethylamino)-
Molecular FormulaC7H9N5
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=NC2=C1NC=N2
InChIInChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11)
InChIKeyBVIAOQMSVZHOJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





6-Dimethylaminopurine (6-DMAP) CAS 938-55-6: Baseline Properties and Research Context


6-Dimethylaminopurine (6-DMAP, CAS 938-55-6) is a cell-permeable, synthetic purine analog that functions as a broad-spectrum inhibitor of serine/threonine protein kinases [1]. It was one of the first small-molecule cyclin-dependent kinase (CDK) inhibitors to be characterized and has been foundational in the development of more selective purine-based inhibitors [2]. 6-DMAP is widely used as a research tool to induce cell cycle arrest and study kinase-mediated signaling pathways, with particular prominence in oocyte maturation and parthenogenetic activation studies across multiple species [3].

Why 6-Dimethylaminopurine (6-DMAP) Cannot Be Casually Substituted by Other CDK Inhibitors


The class of purine-based kinase inhibitors is highly heterogeneous in terms of potency, selectivity, and cellular permeability. 6-DMAP, olomoucine, roscovitine, and purvalanols—while all derived from the purine scaffold—exhibit fundamentally different biochemical and cellular behaviors [1]. Critical differences include: (1) up to 30-fold variation in CDK1/cyclin B inhibitory potency, (2) opposite membrane permeability characteristics that dictate whether the compound can be used via simple extracellular addition versus requiring microinjection, and (3) differential capacities to induce pronucleus formation in oocyte activation assays. These parameters are not interchangeable; a protocol optimized for 6-DMAP will fail or produce contradictory results if a more 'potent' analog like roscovitine is substituted without adjusting for its poor cell permeability [2].

6-Dimethylaminopurine (6-DMAP): Quantified Differentiation Against Closest Analogs


K-IC50 Comparison: 6-DMAP vs. Olomoucine vs. Roscovitine for p34cdc2-Cyclin B Inhibition

6-DMAP is a 30-fold less potent inhibitor of p34cdc2-cyclin B kinase compared to roscovitine, and 7.5-fold less potent than olomoucine, as measured in a direct head-to-head biochemical assay using kinase purified from Xenopus eggs [1]. This lower potency does not imply inferior utility; rather, it defines 6-DMAP's specific experimental niche where broad-spectrum kinase inhibition at moderate concentrations is required, and where its high membrane permeability (unlike olomoucine and roscovitine) enables simple extracellular application.

CDK inhibition enzymology Xenopus oocytes

M-IC50 Comparison: Inhibition of Progesterone-Induced Oocyte Maturation

In a direct head-to-head comparison, 6-DMAP inhibits progesterone-induced oocyte maturation with an M-IC50 of 200 μM, compared to 100 μM for olomoucine and 20 μM for roscovitine [1]. The ratio of M-IC50 to K-IC50 is lower for 6-DMAP than for the more selective analogs, indicating that 6-DMAP's cellular activity more closely tracks its intrinsic enzymatic inhibitory potency, whereas the higher ratios for olomoucine and roscovitine reflect their poor membrane permeability in intact oocytes.

oocyte maturation meiosis Xenopus laevis

Spindle and Chromosome Effects: Unique Action of 6-DMAP at 1 mM

At 1 mM concentration applied for 4 hours at germinal vesicle breakdown (GVBD) or metaphase II, 6-DMAP induces disappearance of the spindle and condensed chromosomes without pronucleus formation [1]. In direct contrast, application of 1 mM olomoucine or 50 μM roscovitine under identical conditions produces no observable effect [1]. This demonstrates a unique cellular phenotype that is specific to 6-DMAP among these three closely related purine analogs.

spindle morphology meiosis Xenopus eggs

Pronucleus Formation via Microinjection: Superior Efficiency of Analogs

When microinjected into matured Xenopus oocytes to bypass membrane permeability barriers, olomoucine (100 μM) and roscovitine (50 μM) induce pronucleus formation more efficiently than does 6-DMAP (100 μM) [1]. This head-to-head comparison establishes that the intrinsic pronucleus-inducing activity of the more selective CDK inhibitors is superior to 6-DMAP when delivery is controlled, a critical distinction for experimental design in nuclear transfer and parthenogenesis studies.

parthenogenetic activation pronucleus Xenopus oocytes

Differential Cytokinetic Effects in HL-60 Cells: 6-DMAP vs. Puromycin and Puromycin Aminonucleoside

In a comparative study of three closely related substituted purines, puromycin (PM) at 0.6 μM inhibited [14C]leucine incorporation, induced G2-arrest, metaphase-mitotic-arrest, and apoptosis in HL-60 human leukemic cells [1]. In contrast, 6-DMAP and puromycin aminonucleoside (PAN) at the same low dose (0.6 μM) exerted no detectable morphological or cytokinetic effects [1]. Both 6-DMAP and PAN did, however, downregulate c-myc mRNA levels, a molecular effect not observed with PM, which instead caused c-myc superinduction [1]. This pattern of differential molecular effects without overt cytokinetic changes distinguishes 6-DMAP from the translation-inhibiting analog puromycin.

leukemia cytokinetics c-myc

Parthenogenetic Activation Protocol Comparison: Ionomycin + 6-DMAP vs. Ionomycin + Cytochalasin B + Cycloheximide

In a comparative study using donated human immature and fail-fertilized oocytes, a parthenogenetic activation protocol employing ionomycin plus 6-DMAP (Protocol I) was directly compared to a protocol using ionomycin plus cytochalasin B and cycloheximide (Protocol II) [1]. The pronuclear (PPN) formation rate for total oocytes was significantly lower for Protocol I (51.80%) compared to Protocol II (69.44%, p=0.013) [1]. Similarly, cleavage (PC) rates for total oocytes in Protocol I (65.12%) were significantly lower than those in Protocol II regimen B (86.66%, p=0.001) [1]. However, blastocyst (PB) formation rates were comparable and low in both protocols (~4-5%) [1].

parthenogenesis oocyte activation human oocytes

6-Dimethylaminopurine (6-DMAP) Optimal Use Cases Derived from Comparative Evidence


Broad-Spectrum Kinase Inhibition in Intact Cells Without Microinjection

Researchers who require extracellular application of a cell-permeable kinase inhibitor to block meiotic maturation or study signaling pathways in intact oocytes or embryos should select 6-DMAP over more potent but poorly permeable analogs like roscovitine. Direct comparative data confirm that roscovitine and olomoucine exhibit higher M-IC50/K-IC50 ratios, indicating limited passive diffusion across the oocyte membrane, whereas 6-DMAP readily enters cells [1]. Applications include GVBD blockade in Xenopus, bovine, and porcine oocyte maturation studies where microinjection is impractical or would introduce confounding mechanical variables.

Studies Requiring Spindle Disassembly Without Pronucleus Formation

6-DMAP is uniquely suited for investigations of meiotic spindle dynamics and chromosome behavior. Unlike olomoucine and roscovitine, which show no effect, 1 mM 6-DMAP applied for 4 hours at GVBD or metaphase II induces spindle and condensed chromosome disappearance without triggering pronucleus formation [1]. This specific phenotype is valuable for dissecting the kinase dependencies of spindle maintenance and chromosome condensation independently of the pathways that drive pronuclear envelope assembly.

Transcriptional Regulation Studies at Low, Non-Cytotoxic Concentrations

For experiments examining early gene expression changes (e.g., c-myc downregulation) without confounding cell cycle arrest or cytotoxicity, 6-DMAP at sub-micromolar concentrations (≤0.6 μM) is appropriate. Comparative data in HL-60 cells show that 6-DMAP, unlike puromycin, exerts no detectable morphological or cytokinetic effects at this dose, yet specifically modulates c-myc mRNA levels [2]. This makes 6-DMAP a useful tool for studying kinase-dependent transcriptional regulation in hematopoietic and other cell lines where cell cycle perturbation would obscure the phenotype of interest.

Canine and Porcine Parthenogenetic Embryo Production with Optimized Timing

For parthenogenetic activation in canine and porcine oocytes, 6-DMAP remains a standard component of chemical activation protocols. Evidence from canine studies shows that a 2-hour treatment with 1.9 mM 6-DMAP (following calcium ionophore) yields a 34% implantation rate for parthenogenetic embryos, significantly higher than the 6.5% observed with a 4-hour treatment [3]. This defined, time-sensitive protocol is directly applicable to somatic cell nuclear transfer (SCNT) workflows and parthenogenetic embryo production in veterinary and comparative reproductive biology settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Dimethylaminopurine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.